molecular formula C12H16ClNO B5910051 N-[3-(4-chlorophenyl)propyl]propanamide

N-[3-(4-chlorophenyl)propyl]propanamide

Cat. No.: B5910051
M. Wt: 225.71 g/mol
InChI Key: HBZSSZJRFDQMFN-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

N-[3-(4-chlorophenyl)propyl]propanamide is fundamentally an amide, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. lookchem.com The amide linkage is a cornerstone of biological and synthetic chemistry, forming the backbone of proteins and finding use in the production of polymers and pharmaceuticals. drugbank.comorientjchem.org Amides are known for their relative stability and ability to participate in hydrogen bonding, which influences their physical properties like boiling points and solubility. lookchem.com The N-acylation reaction, a common method for forming amide bonds, is a widely utilized transformation in organic synthesis. mdpi.comnist.gov

Furthermore, the presence of a 4-chlorophenyl group categorizes this compound as a halogenated organic compound. The incorporation of halogen atoms, particularly chlorine, into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profiles of drug candidates. nih.govnih.gov The chlorine atom in the para position of the phenyl ring introduces specific electronic and steric effects that can influence intermolecular interactions.

Overview of Research Significance and Academic Relevance

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from studies on structurally related compounds. The broader class of N-acylated 3-phenylpropylamine (B116678) derivatives is of interest in medicinal chemistry. For instance, derivatives of aryl propionic acid, which share some structural similarities, have been investigated for a range of biological activities, including anti-inflammatory and antibacterial effects. orientjchem.org

The combination of a chlorinated phenyl ring and an amide linkage suggests that research into this compound could be relevant to the development of new bioactive molecules. Studies on other chlorinated and acylated compounds have demonstrated a wide array of pharmacological activities, including antiseizure and antinociceptive properties. nih.gov Research on N-acylaspartic acid derivatives has also shown that aromatic acyl residues can lead to antiproliferative effects. nih.gov Therefore, the academic relevance of this compound lies in its potential as a scaffold for discovering new compounds with valuable biological activities.

Scope and Objectives of Research on this compound

The primary scope of research on this compound would logically encompass its synthesis, characterization, and exploration of its chemical and physical properties. A key objective would be the development of efficient and scalable synthetic routes. One plausible method for its synthesis involves the N-acylation of 3-(4-chlorophenyl)propan-1-amine (B93714) with a suitable propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640).

Following a successful synthesis, a thorough characterization using modern analytical techniques would be essential. This would include nuclear magnetic resonance (NMR) spectroscopy to elucidate the molecular structure, mass spectrometry to confirm the molecular weight, and infrared (IR) spectroscopy to identify the characteristic functional groups, particularly the amide bond. mdpi.com Further objectives would involve investigating its fundamental physical properties, such as melting point and solubility.

Subsequent research could then be directed towards screening this compound for potential biological activities, guided by the known properties of related halogenated amides. This exploratory phase would aim to identify any therapeutic areas where this compound or its future derivatives might show promise.

Chemical Data

PropertyValue
IUPAC Name This compound
Molecular Formula C12H16ClNO
CAS Number 93300-90-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(4-chlorophenyl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-12(15)14-9-3-4-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZSSZJRFDQMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 4 Chlorophenyl Propyl Propanamide and Its Structural Analogs

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage remain central to the synthesis of N-alkyl propanamides. These strategies primarily focus on the coupling of an amine with a carboxylic acid or its activated derivative.

The most common route to amide bond formation is the condensation reaction between a carboxylic acid and an amine. nrochemistry.com Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, so the carboxylic acid is typically "activated" to increase its reactivity. rsc.org This two-step process involves the reaction of the carboxylate with a coupling reagent to form a reactive intermediate, which then readily reacts with an amine to form the amide bond. guidechem.com

For the synthesis of N-[3-(4-chlorophenyl)propyl]propanamide, this involves the reaction of propanoic acid with 3-(4-chlorophenyl)propan-1-amine (B93714). The propanoic acid is activated by conversion into a more reactive species, such as an acyl chloride, anhydride (B1165640), or an active ester. guidechem.com A common laboratory method is the conversion of propanoic acid to propanoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting propanoyl chloride is then reacted with 3-(4-chlorophenyl)propan-1-amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. chemicalbook.com

A wide array of coupling reagents has been developed to facilitate this transformation under milder conditions, minimizing side reactions and preserving stereochemical integrity where applicable.

Table 1: Common Activating Agents for Amide Bond Formation

Reagent Class Specific Example(s) Description
Acid Halides Thionyl Chloride (SOCl₂), Oxalyl Chloride Converts carboxylic acids to highly reactive acyl chlorides.
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Facilitates direct coupling of carboxylic acids and amines by activating the carboxyl group.
Phosphonium Salts BOP, PyBOP Effective coupling reagents, particularly in peptide synthesis.
Uranium/Aminium Salts HATU, HBTU Highly efficient coupling reagents that minimize racemization. guidechem.com
Boron-Based Reagents B(OCH₂CF₃)₃ A newer method that can be purified by a solid-phase workup. wikipedia.org

Azides can be utilized in propanamide synthesis in a few distinct ways. A classical, indirect approach involves the reduction of an alkyl azide (B81097) to a primary amine, which is then acylated. chemchart.com For instance, a 3-(4-chlorophenyl)propyl azide could be reduced to 3-(4-chlorophenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine is then reacted with an activated propanoic acid derivative as described in the section above. chemchart.com

More direct methods, often termed "azide coupling," can also form the amide bond. The Staudinger ligation is a well-known reaction that forms an amide bond from an azide and a phosphine-thioester. A related and more direct one-pot procedure involves the conversion of a carboxylic acid to an N-acyl sulfonamide via a thio acid/azide amidation process. acs.org This methodology can be extended to the synthesis of N-alkyl amides. acs.org In a different context, the reaction of an ester with hydrazine (B178648) affords a hydrazide, which can then be converted to an acyl azide. This acyl azide can then react with an amine to form the desired amide, a process known as azide coupling. rsc.orgrsc.org

The formation of the key precursors, 3-(4-chlorophenyl)propan-1-amine and propanoic acid, can be accomplished through various classical reactions, including hydrazinolysis and saponification.

Hydrazinolysis: This reaction is most famously employed in the Gabriel synthesis, a robust method for preparing primary amines from primary alkyl halides. wikipedia.org To synthesize the required amine precursor, 3-(4-chlorophenyl)propyl chloride would first be reacted with potassium phthalimide (B116566). masterorganicchemistry.comnumberanalytics.com This forms N-[3-(4-chlorophenyl)propyl]phthalimide. The target primary amine is then liberated from the phthalimide by reacting it with hydrazine (N₂H₄) in what is known as the Ing-Manske procedure. nrochemistry.comwikipedia.org This step cleaves the imide structure, releasing 3-(4-chlorophenyl)propan-1-amine and a phthalhydrazide (B32825) precipitate. wikipedia.orggoogle.comlibretexts.org

Saponification: This is the base-mediated hydrolysis of an ester into a carboxylic acid and an alcohol. This route is relevant if a synthetic strategy produces an esterified version of one of the precursors. For example, if a synthesis yields methyl or ethyl 3-(4-chlorophenyl)propanoate, it must be converted to the corresponding carboxylic acid before it can be activated and coupled with the amine. Saponification is typically achieved by heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. rsc.org The reaction yields the sodium or potassium salt of the carboxylic acid, which is then acidified to produce the final 3-(4-chlorophenyl)propanoic acid. chemicalbook.com

Advanced Synthetic Routes Incorporating 4-Chlorophenyl and Propyl Moieties

More advanced strategies focus on efficiently constructing the carbon skeleton of the molecule, either by functionalizing a pre-existing chain or by coupling molecular fragments together.

Attaching the 4-chlorophenyl group to a three-carbon chain is a critical step in synthesizing the amine precursor. A classic method for forming this carbon-carbon bond is the Friedel-Crafts acylation. guidechem.com In this reaction, chlorobenzene (B131634) can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comchemguide.co.uk This reaction primarily yields 1-(4-chlorophenyl)propan-1-one due to the ortho-, para-directing nature of the chloro group, with the para isomer being the major product because of reduced steric hindrance. youtube.comdoubtnut.com The resulting ketone can then be reduced to 3-(4-chlorophenyl)propane through methods like the Clemmensen or Wolff-Kishner reduction, which can then be further functionalized to the target amine.

Alternatively, a pre-functionalized building block can be used. For example, 3-(4-chlorophenyl)propyl mesylate, synthesized from 3-(4-chlorophenyl)propan-1-ol, serves as an effective electrophile for alkylating nucleophiles. google.com

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura reaction is a premier example, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. wikipedia.orgacs.org

This reaction can be applied to assemble the 3-(4-chlorophenyl)propyl skeleton. For instance, 4-chlorophenylboronic acid can be coupled with a propyl derivative bearing a leaving group, such as 3-bromopropene. The resulting 1-chloro-4-(prop-2-en-1-yl)benzene can then be hydrogenated to saturate the double bond, yielding the 3-(4-chlorophenyl)propyl framework. Subsequent chemical transformations would then convert this intermediate into the required amine for the final amide coupling step.

The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

Table 2: Illustrative Suzuki Cross-Coupling Partners for Precursor Synthesis

Aryl Partner Propyl Partner Catalyst System (Example) Resulting C-C Bond
4-Chlorophenylboronic acid Allyl bromide Pd(PPh₃)₄, Base (e.g., Na₂CO₃) (4-Chlorophenyl)-CH₂CH=CH₂
1-Bromo-4-chlorobenzene Prop-2-en-1-ylboronic acid Pd(OAc)₂, Ligand (e.g., SPhos) (4-Chlorophenyl)-CH₂CH=CH₂

These cross-coupling strategies offer a powerful and versatile alternative to classical methods for constructing the carbon backbone of complex organic molecules like this compound. acs.orgorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that often generate significant amounts of waste and utilize hazardous reagents and solvents. nih.gov The principles of green chemistry aim to address these shortcomings by promoting the development of cleaner and more efficient synthetic protocols. nih.gov For the synthesis of this compound, this involves exploring alternative activation methods, solvent-free reaction conditions, and the use of catalysts that are both efficient and environmentally friendly.

A key aspect of green amide synthesis is the move away from stoichiometric activating agents, which are a major source of byproducts. ntu.ac.uk Instead, catalytic methods are favored. Furthermore, the selection of solvents is critical, with a push to replace hazardous solvents with greener alternatives or to eliminate them entirely. ntu.ac.uk

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a compelling solvent-free method for amide synthesis. nih.govrsc.org This technique, often performed using a ball mill, can lead to faster reactions and different product selectivities compared to solution-based methods. nih.gov The high concentration of reactants in the solid state can accelerate reaction rates and, in many cases, obviates the need for bulk solvents, which are a major contributor to chemical waste. nih.govrsc.org

For the synthesis of this compound, a proposed mechanochemical approach would involve the direct grinding of 3-(4-chlorophenyl)propan-1-amine with a suitable propanoylating agent, such as propanoic anhydride or an activated ester of propanoic acid. A catalyst could also be incorporated into the solid mixture to facilitate the reaction.

Table 1: General Parameters for Mechanochemical Amide Synthesis

ParameterDescriptionGeneral RangeReference
Milling Frequency The speed at which the milling jars vibrate or rotate.10 - 30 Hz nih.gov
Reaction Time The duration of the mechanical grinding.30 - 90 minutes nih.gov
Catalyst A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.Lewis acids, bases nih.gov
Stoichiometry The quantitative relationship between reactants and products.Near-equimolar nih.govrsc.org

This solvent-free approach significantly reduces the environmental impact by eliminating solvent waste and often simplifies product isolation, which can be achieved by a simple workup procedure without the need for column chromatography. rsc.org

Ultrasound-Assisted Synthesis: Enhancing Reaction Efficiency

Ultrasound-assisted synthesis is another green technique that can enhance the efficiency of chemical reactions. numberanalytics.com The application of high-frequency sound waves to a reaction mixture creates cavitation bubbles. The collapse of these bubbles generates localized hot spots with high temperature and pressure, which can dramatically accelerate reaction rates. numberanalytics.commdpi.com

This method often leads to higher yields, shorter reaction times, and can be performed in greener solvents, such as water or ethanol, or even under solvent-free conditions. nih.govresearchgate.net The synthesis of various amides and related nitrogen-containing compounds has been successfully achieved using ultrasound irradiation, demonstrating its potential for the preparation of this compound. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Acetamide (B32628) Derivatives

MethodReaction TimeYieldReference
Conventional 16 - 26 hours60 - 75% mdpi.com
Ultrasound-Assisted 40 - 80 minutes75 - 89% mdpi.com

The data clearly indicates that ultrasound assistance can drastically reduce reaction times while improving product yields, aligning with the core principles of green chemistry by saving time and energy.

Biocatalysis: The Enzymatic Approach to Amide Bond Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly route to amide synthesis. mdpi.com Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. utupub.fi

Lipases are a class of enzymes that have been effectively used for the acylation of amines to form amides. utupub.fi For the synthesis of this compound, a potential biocatalytic route would involve the lipase-catalyzed reaction between 3-(4-chlorophenyl)propan-1-amine and a propanoyl donor. This enzymatic approach avoids the use of harsh reagents and solvents and minimizes the formation of byproducts. While the direct enzymatic synthesis of the target compound is not yet reported, the successful application of biocatalysis for the synthesis of various polyamides and other amine-containing pharmaceuticals highlights its significant potential. mdpi.commdpi.com

The development and application of these green methodologies are crucial for the sustainable production of fine chemicals and pharmaceuticals. By embracing the principles of green chemistry, the synthesis of compounds like this compound can be achieved in a more environmentally responsible and efficient manner.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-[3-(4-chlorophenyl)propyl]propanamide is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-chlorophenyl ring would appear as a multiplet in the downfield region, typically between δ 7.1 and 7.3 ppm. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group, as well as those in the propyl chain, will exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the 4-chlorophenyl ring would appear in the aromatic region (δ 125-140 ppm), with the carbon attached to the chlorine atom showing a distinct chemical shift. The aliphatic carbons of the propyl group will resonate in the upfield region of the spectrum.

A summary of the expected ¹H and ¹³C NMR data, based on the analogue N,N-diethyl-3-(4-chlorophenyl)propanamide, is presented in the tables below. rsc.org

Proton Environment (¹H NMR) Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic CH7.19–7.07Multiplet
-CH₂-N-~3.3Triplet
-CH₂-CH₂-N-~1.9Multiplet
-CH₂-C=O~2.6Triplet
-CH₂-CH₃~2.2Quartet
-CH₃~1.1Triplet
Carbon Environment (¹³C NMR) Expected Chemical Shift (δ, ppm)
C=O (Amide)~172
Aromatic C-Cl~131
Aromatic CH~129-130
Aromatic C (quaternary)~140
-CH₂-N-~48
-CH₂-CH₂-N-~32
-CH₂-C=O~36
-CH₂-CH₃~30
-CH₃~10

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and chlorophenyl groups.

The most prominent peaks would include the N-H stretching vibration of the secondary amide, typically appearing as a single sharp band around 3300 cm⁻¹. The C=O stretching vibration of the amide group is also a strong and characteristic absorption, expected in the region of 1640-1680 cm⁻¹. ucalgary.ca Furthermore, the C-N stretching of the amide and the C-Cl stretching of the chlorophenyl group would give rise to absorptions in the fingerprint region of the spectrum. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would appear just below 3000 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amide)3250-3350Stretch
C-H (Aromatic)3000-3100Stretch
C-H (Aliphatic)2850-2960Stretch
C=O (Amide)1640-1680Stretch
C-N (Amide)1210-1335Stretch
C-Cl600-800Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

Based on the structure, the exact mass can be calculated. The presence of a chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for amides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond.

For the related compound, N,N-diethyl-3-(4-chlorophenyl)propanamide, the molecular ion peak was observed at an m/z of 219. rsc.org This suggests that the molecular ion peak for this compound would be at a different m/z value, which can be calculated from its molecular formula (C₁₂H₁₆ClNO).

Ion Expected m/z Description
[M]⁺225.09Molecular Ion
[M+2]⁺227.09Isotopic peak due to ³⁷Cl

X-ray Crystallography for Solid-State Molecular Architecture

While no specific X-ray crystallographic data for this compound has been found in the searched literature, a study on a related compound could provide insights into the expected molecular geometry. biointerfaceresearch.com Such an analysis would reveal the planarity of the amide group, the orientation of the 4-chlorophenyl ring relative to the propyl chain, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The presence of the secondary amide would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state.

Investigation of Pharmacological Targets and Mechanisms of Action

In Vitro Receptor Binding and Functional Studies

Detailed in vitro receptor binding and functional data for the specific compound N-[3-(4-chlorophenyl)propyl]propanamide are not extensively available in the current body of scientific literature. Research has predominantly focused on its analogs, exploring their affinity and functional activity at various receptor targets.

Comprehensive ligand binding assays to determine the receptor affinity (expressed as Ki) and potency (often as IC50 or EC50 values) specifically for this compound have not been reported in the reviewed literature.

However, studies on structurally similar compounds provide insights into the potential targets of this chemical scaffold. For instance, an analog, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649), has been identified as a potent and selective inverse agonist at the human histamine (B1213489) H3 receptor, exhibiting a Ki value of 0.16 nM in competitive binding assays. nih.gov Another analog, ACP-103, demonstrated high affinity for the human 5-HT2A receptor with a pKi of 9.3 in membrane preparations. researchgate.net

A complete specificity and selectivity profile for this compound against a broad range of key receptor families is not publicly documented. The characterization of its binding to a panel of receptors is essential to understand its potential off-target effects and to delineate its primary mechanism of action.

For related compounds, some selectivity data is available. The histamine H3 receptor inverse agonist BF2.649 was found to be selective. nih.gov The 5-HT2A receptor inverse agonist ACP-103 showed lesser affinity for the human 5-HT2C receptor and lacked significant activity at 5-HT2B and dopamine (B1211576) D2 receptors. researchgate.net

Enzyme Inhibition and Modulation Studies

Investigations into the enzymatic activity of analogs of this compound have revealed significant interactions with histone deacetylases (HDACs) and the transient receptor potential vanilloid 1 (TRPV1) channel.

Several analogs of this compound, particularly those incorporating a benzamide (B126) or similar structural motif, have been evaluated as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov

Research has shown that certain N-substituted benzamide derivatives exhibit inhibitory activity against various HDAC isoforms. researchgate.net For example, a series of pyridine-based HDAC inhibitors have demonstrated potent activity, with some compounds showing IC50 values in the nanomolar range against specific HDAC isoforms. uniroma1.it While direct IC50 values for this compound are not available, the data from its analogs suggest that this chemical class has the potential to interact with HDAC enzymes.

Table 1: HDAC Inhibitory Activity of Selected Analogs

CompoundHDAC IsoformIC50 (µM)Reference
Pyridine-based analog 5eHDAC80.047 uniroma1.it
Quisinostat-derived inhibitor (Type A)HDAC10.010 - 0.017 chemrxiv.org
Quisinostat-derived inhibitor (Type A)HDAC60.16 - 0.44 chemrxiv.org
Alkylated hydrazide 7dHDAC80.036 scispace.com

The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key player in pain perception and is a target for the development of novel analgesics. mdpi.com A number of propanamide-containing compounds, structurally related to this compound, have been identified as potent TRPV1 antagonists.

One such analog, N-[3-(4-Chloro-phenyl)-propyl]-2-(3-fluoro-4-methanesulfonylamino-phenyl)-propionamide, has been synthesized and evaluated for its TRPV1 antagonistic activity. researchgate.net Further studies on related 2-(4-methylsulfonylaminophenyl) propanamide derivatives have revealed compounds with high binding affinity and potent antagonism at both rat and human TRPV1 receptors. For example, the 3-fluoro analogue in this series showed high binding affinity and potent antagonism. nih.gov

Table 2: TRPV1 Antagonistic Activity of Selected Analogs

CompoundAssayValueSpeciesReference
N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (a lead compound)Ki53.5 nMrat nih.gov
Compound 50 (a diphenylpropenyl analogue)Ki21.5 nMrat researchgate.net
4-chlorophenylethyl analog (46)% InhibitionWeak inhibitionhuman mdpi.com
4-chlorophenylethyl analog (56)% InhibitionBetter antagonism than 46human mdpi.com

Beyond HDACs and TRPV1, the broader chemical class of N-substituted amides and related structures may interact with other enzymatic systems. For instance, some N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and the activity of the transcription factor NF-kappaB, suggesting potential anti-inflammatory properties. nih.gov While these findings are for structurally distinct benzamides, they highlight a potential avenue of investigation for this compound.

Cellular Pathway Modulation

The interaction of this compound analogues with intracellular signaling cascades is a critical aspect of their pharmacological activity. These pathways, which govern cell proliferation, survival, and death, are primary targets for therapeutic intervention.

While direct evidence of this compound inhibiting protein kinase B (Akt) is not yet established, the broader class of kinase inhibitors, which includes compounds with similar structural motifs, is known to target this crucial pathway. nih.gov The PI3K/Akt pathway is a major determinant of cell survival, and its inhibition can lead to reduced cell proliferation and the induction of apoptosis. nih.gov Kinase inhibitors often function by disrupting signaling pathways like the RAS–RAF–MEK–ERK pathway, which is instrumental in driving cell proliferation and survival. nih.gov

Research on other propanamide derivatives has revealed engagement with different signaling pathways. For instance, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides have been found to potentially act through the HSP90 and TRAP1 mediated signaling pathway. nih.gov This interaction was shown to be selective, with certain derivatives demonstrating higher selectivity for TRAP1, which correlated with their superior activity in inhibiting the proliferation of colon cancer cells. nih.gov

The table below summarizes the effects of related compounds on intracellular signaling pathways.

Compound Class/DerivativeTargeted Pathway/ProteinObserved EffectReference
Kinase InhibitorsPI3K/Akt PathwayReduced cell proliferation, apoptosis induction nih.gov
N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamidesHSP90 and TRAP1Inhibition of colon cancer cell proliferation nih.gov

Preclinical studies on compounds structurally related to this compound have demonstrated their capacity to induce apoptosis and regulate the cell cycle in cancer cells. For example, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides were observed to cause nuclear disintegration in cancerous cells, a hallmark of apoptosis. nih.gov This was visualized through the loss of DAPI staining in treated cells. nih.gov

Similarly, other novel compounds have been shown to induce apoptosis and cause cell cycle arrest. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives induce apoptosis and inhibit DNA and RNA synthesis, leading to an accumulation of cells in the G0/G1 phase of the cell cycle at higher concentrations. mdpi.com Furthermore, some antitumor sulfonamides have been specifically designed to block cell cycle progression in the G1 phase. nih.gov The induction of apoptosis can also be achieved by modulating mitochondrial bioenergetics, as seen with the synthetic retinoid N-(4-hydroxyphenyl)retinamide, which triggers reactive oxygen species (ROS)-dependent apoptosis in prostate cancer cells. nih.gov

The following table details the findings on apoptosis induction and cell cycle regulation by related compounds in preclinical models.

Compound/Compound ClassModel SystemEffect on ApoptosisEffect on Cell CycleReference
N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamidesCancerous cellsNuclear disintegrationNot specified nih.gov
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM cancer cell lineApoptosis inductionAccumulation in G0/G1 phase mdpi.com
Antitumor sulfonamidesP388 murine leukemia cellsProgrammed cell deathBlockage of G1 phase progression nih.gov
N-(4-hydroxyphenyl)retinamidePremalignant and malignant human prostate epithelial cellsROS-dependent apoptosis inductionNot specified nih.gov

Structure-Based Mechanism Elucidation

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for drug design and optimization. For propanamide derivatives, docking studies with homology models of their targets have provided insights into the molecular interactions that govern their potency and selectivity.

In a study of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists, a docking study with a human TRPV1 homology model highlighted crucial hydrogen bonds between the ligand and the receptor. nih.gov This interaction was found to be stereospecific, with the (S)-configuration showing marked selectivity and higher potency. nih.gov Such structure-activity relationship (SAR) studies are vital for refining the design of more effective and selective therapeutic agents. While a specific structure-based mechanism for this compound has not been detailed, the principles derived from related compounds underscore the importance of specific structural features for biological activity.

Structure Activity Relationships Sar and Structure Property Relationships Spr of N 3 4 Chlorophenyl Propyl Propanamide Derivatives

Impact of 4-Chlorophenyl Substituent Modifications on Biological Activity

The 4-chlorophenyl group is a critical component for the biological activity of N-[3-(4-chlorophenyl)propyl]propanamide derivatives. The nature and position of substituents on this aromatic ring significantly influence the compound's interaction with its biological targets.

Simple substitution of a hydrogen atom with a halogen, such as chlorine, is a common strategy in medicinal chemistry that can lead to substantial improvements in potency and alter pharmacokinetic parameters like clearance and half-life. mdpi.commdpi.com In studies of propanamide derivatives as TRPV1 antagonists, the 4-chlorophenylpropyl analogue showed potency similar to a 3,4-dimethylphenyl analogue, indicating that the chloro-substituent provides a favorable interaction within the receptor's binding pocket. nih.gov

Research into a series of related N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide antagonists further illuminates the role of phenyl ring substitutions. The findings demonstrate a clear SAR trend where both electronic and steric factors are at play:

Halogens : Potency was observed to increase with the size of the halogen at the 4-position (I > Br > Cl). nih.gov However, even the 4-iodo analogue remained significantly less potent than the parent compound with a t-butyl group. nih.gov A 4-trifluoromethyl analogue showed potency comparable to the 4-chloro and 4-bromo versions, which is consistent with their similar physicochemical properties. nih.gov

Electron-Donating vs. Withdrawing Groups : The introduction of an electron-donating group, such as a 4-methoxy substituent, resulted in a dramatic decrease in receptor potency. nih.gov Conversely, electron-withdrawing groups like halogens and trifluoromethyl were better tolerated.

Alkyl and Aryl Groups : The activity was found to increase with the size of a 4-alkyl group up to a cyclopentyl substituent, but this effect diminished with the larger cyclohexyl group. researchgate.net Strikingly, substituting with a 4-phenyl group led to a dramatic loss in activity, suggesting that while a hydrophobic pocket exists, there are specific size and shape constraints. nih.gov

These findings underscore that the 4-position of the phenyl ring is highly sensitive to substitution. Optimal activity is achieved with substituents that possess a balance of lipophilicity and specific steric dimensions, while avoiding bulky or electron-donating groups that may disrupt binding.

Table 1: Effect of 4-Position Phenyl Ring Substitutions on TRPV1 Antagonist Activity

Substituent at 4-PositionRelative Potency/ActivityReference
-Cl, -Br, -CF3Similar potency among them nih.gov
-IMore potent than -Cl or -Br, but less than t-butyl nih.gov
-OCH3 (electron-donating)Dramatic reduction in potency nih.gov
-Alkyl (up to cyclopentyl)Activity increases with size researchgate.net
-CyclohexylReduced activity compared to cyclopentyl researchgate.net
-PhenylDramatic loss in activity nih.gov

Role of the Propyl Chain Length and Branching in Pharmacological Efficacy

The three-carbon propyl chain in this compound acts as a flexible linker, and its length, rigidity, and branching are pivotal to pharmacological efficacy. This chain properly orients the terminal phenyl ring for optimal interaction with the target protein.

Studies on various classes of neurologically active compounds have consistently shown that the length of an alkyl chain is a critical determinant of potency. For a series of GPR88 agonists, potency was found to decrease as the alkyl chain length was shortened from n-pentyl to n-propyl. nih.gov Similarly, in a series of benzamide (B126) derivatives targeting the sigma-1 receptor, the length of the methylene (B1212753) chain (from 2 to 4 carbons) was a key factor influencing affinity and selectivity. nih.gov For analogs of the endocannabinoid anandamide, modifying the length and branching of its terminal pentyl chain significantly impacted receptor affinity and pharmacological effect, with branched-chain analogs like the dimethylheptyl (DMH) version showing the highest potency. nih.gov

In a series of propanamide-based TRPV1 antagonists, specific modifications to the linker region provided key insights:

Chain Elongation : A one-carbon elongation of the linker in a related antagonist led to a modest reduction in potency, suggesting that a three-carbon chain might be optimal for spanning the distance between key interaction points in the receptor. nih.gov

Unsaturation and Branching : When a diphenylpropyl group was modified, introducing a double bond to create a diphenylpropenyl analogue enhanced potency several-fold. nih.gov Conversely, introducing branching with a cyclopropyl (B3062369) group (diphenylcyclopropylmethyl) modestly reduced potency compared to the straight-chain propyl version. nih.gov

Furthermore, structure-property relationship (SPR) studies show that chain length directly affects physicochemical properties. For fatty acid conjugated drugs, increasing the carbon chain length leads to lower water solubility and a higher partition coefficient (log P), indicating greater lipophilicity. mdpi.com This increased lipophilicity can, in turn, influence a compound's absorption, distribution, and metabolic stability.

Table 2: Influence of Propyl Chain Modifications on Pharmacological Properties

Modification TypeSpecific ChangeObserved EffectReference
Chain ElongationPropyl to ButylModest reduction in potency nih.gov
UnsaturationPropyl to PropenylSeveral-fold enhancement in potency nih.gov
BranchingPropyl to CyclopropylmethylModest reduction in potency nih.gov
Chain Length (SPR)Increasing alkyl chain lengthDecreased water solubility, increased lipophilicity (log P) mdpi.com

Influence of Amide Nitrogen Substitutions on Target Engagement and Potency

The amide group is a cornerstone of the this compound scaffold, and substitutions on or around the amide nitrogen can profoundly affect target engagement and potency. This is due to changes in electronic properties, steric hindrance, and hydrogen bonding capabilities.

Substituting electronegative atoms at the amide nitrogen can significantly alter the amide's resonance, causing the nitrogen to become more pyramidal. mdpi.com This change in geometry and electronic distribution can weaken the amide bond and influence how the molecule interacts with its biological target. mdpi.com

In the context of propanamide TRPV1 antagonists, the integrity of the propanamide "B-region" is crucial.

α-Position Substitution : Replacing the single α-methyl group of the propanamide with two methyl groups (α,α'-dimethyl) or a cyclopropyl group resulted in a dramatic loss of receptor activity. This suggests that the α-methyl group engages in a critical, stereospecific interaction within a hydrophobic pocket of the receptor, and any additional bulk is detrimental. nih.govresearchgate.net

Reversed Amides : Inverting the amide bond (N-acyl α-methyl benzylamine) also led to a marked loss of activity, although a one-carbon elongation of this reversed amide could recover some potency. nih.govresearchgate.net This highlights the importance of the specific orientation of the carbonyl and N-H groups for hydrogen bonding with the receptor. mdpi.com

Studies on other receptor systems reinforce these principles. For a series of GPR88 agonists, aliphatic substitutions on the amide nitrogen showed that a monomethyl group improved potency two-fold over a primary amide, while an ethyl group increased it further. nih.gov However, larger alkyl substitutions led to a decrease in activity. nih.gov Similarly, for potent fentanyl-related analgesics, substitutions on the piperidine (B6355638) nitrogen atom, which is analogous to the amide nitrogen in its role of linking different parts of the molecule, were critical for potency and duration of action. mdpi.com These findings collectively demonstrate that the amide nitrogen and its immediate chemical environment are not merely passive linkers but are actively involved in target recognition and binding.

Stereochemical Effects on Pharmacological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in pharmacology because biological systems, including receptors and enzymes, are themselves chiral. nih.govresearchgate.net As a result, the different enantiomers of a chiral drug can exhibit vastly different potency, efficacy, and metabolic profiles. nih.govnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological action, or even contribute to toxicity. nih.govbiomedgrid.com

For propanamide derivatives, chirality often arises from the α-methyl group on the propanamide moiety. Structure-activity relationship studies of TRPV1 antagonists have demonstrated marked stereospecificity. The (S)-isomer of one antagonist was identified as the active form, being significantly more potent than its corresponding (R)-isomer, which was 30- to 40-fold weaker. researchgate.netnih.gov This indicates that a specific 3D orientation of the α-methyl group is required for a precise fit into a hydrophobic pocket of the receptor, highlighting a key stereospecific interaction. nih.govnih.gov

This principle is even more pronounced in molecules with multiple chiral centers. Ohmefentanyl, a potent analgesic with three chiral centers, can exist as eight different stereoisomers. nih.gov Pharmacological testing revealed extreme differences in their activity:

The (3R,4S,2'S) isomer was the most potent, with an analgesic activity 13,100 times that of morphine.

In stark contrast, its antipode, the (3S,4R,2'R) isomer, was among the least potent of the eight. nih.gov

Table 3: Comparison of Activity Between Stereoisomers

Compound SeriesIsomer 1Activity of Isomer 1Isomer 2Activity of Isomer 2Potency Ratio (Isomer 1 vs. 2)Reference
Propanamide TRPV1 Antagonist(S)-isomerActive(R)-isomer30-40x weaker~30-40 : 1 researchgate.net
Ohmefentanyl(3R,4S,2'S)-(+)13,100x Morphine(3S,4R,2'R)-(-)Least potent isomer>10,000 : 1 nih.gov
β-blockersS-(-)-propranololActiveR-(+)-propranololLess activeSignificant biomedgrid.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational discipline that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com By representing physicochemical properties and structural features as numerical "descriptors," QSAR models can predict the activity of new, untested compounds, thereby accelerating drug discovery and lead optimization. jocpr.comnih.gov

A QSAR model is fundamentally a mathematical equation of the form: Activity = f(structural descriptors) + error . wikipedia.org The process involves several key steps: data collection, selection of relevant molecular descriptors, model construction using statistical or machine learning algorithms, and rigorous validation to ensure predictive accuracy. jocpr.comresearchgate.net

Various QSAR methodologies have been applied to compounds similar to this compound:

2D-QSAR : This approach uses descriptors derived from the 2D representation of a molecule, such as topological indices, molecular refractivity, and electronic parameters (e.g., Hammett constants). nih.govnih.gov For instance, a Hansch analysis performed on a series of CCR5 antagonists used hydrophobicity (π), electronic (σ), and steric parameters to reveal that lipophilicity and electron-donating substituents were important for binding affinity. nih.gov

3D-QSAR : These methods consider the three-dimensional structure of molecules and their properties in 3D space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Receptor Surface Analysis (RSA) are used. A 3D-QSAR study on CCR5 antagonists identified the importance of descriptors like molecular length, volume, and relative negative charge for activity. nih.gov For example, an increase in molecular length along a specific axis was conducive to activity, while the presence of a chiral center was found to be detrimental in that particular series. nih.gov

Advanced QSAR : More recent methods like 4D-QSAR incorporate an additional dimension by considering the conformational flexibility of both the ligand and the receptor, often using molecular dynamics simulations to simulate an "induced-fit" process. mdpi.com Machine learning algorithms, such as support vector machines and random forests, are also increasingly used to model complex, non-linear structure-activity relationships. researchgate.net

The ultimate goal of QSAR is to create a predictive model that can screen virtual libraries of compounds, prioritize candidates for synthesis, and guide medicinal chemists in designing new derivatives with enhanced potency and selectivity. jocpr.comresearchgate.net

Table 4: Overview of QSAR Methodologies and Key Predictive Descriptors

QSAR MethodDescriptionKey Predictive Descriptors IdentifiedReference
Hansch Analysis (2D-QSAR)Correlates biological activity with physicochemical parameters.Hydrophobicity (π), Hammett electronic parameter (σ), steric parameters (molar refractivity). nih.gov
Free-Wilson Analysis (2D-QSAR)Correlates activity with the presence/absence of specific substituent groups.Group contributions at different positions on the molecular scaffold. rutgers.edu
CoMFA/CoMSIA (3D-QSAR)Compares molecular fields (steric, electrostatic) around a set of aligned molecules.Steric and electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields. researchgate.netrutgers.edu
Molecular Shape Analysis (3D-QSAR)Uses shape descriptors to correlate with activity.Molecular volume, molecular length (Lz), surface area, relative negative charge (RNCG). nih.gov
4D-QSARIncludes conformational flexibility and induced fit by sampling multiple ligand-receptor conformations.Interaction energies derived from molecular dynamics simulations. mdpi.com

Preclinical in Vitro and in Vivo Pharmacological Evaluation

Cell-Based Assays for Target Engagement and Efficacy Assessment

No studies were found that investigated the effect of N-[3-(4-chlorophenyl)propyl]propanamide on cell proliferation or viability.

There is no published research on the use of reporter gene assays to determine the effect of this compound on any specific cellular signaling pathways.

In Vitro Functional Assays

Data on the receptor binding profile or the agonist/antagonist potency of this compound at any receptor is not available.

No enzyme kinetic studies have been published that characterize the potential inhibitory effects of this compound on any enzymes.

Preclinical Animal Models for Proof-of-Concept Studies

There are no reports of this compound being tested in any preclinical animal models to establish proof-of-concept for any therapeutic indication.

Efficacy Evaluation in Disease-Relevant Animal Models (e.g., pain, inflammation)

A crucial step in the preclinical assessment of a new compound with potential analgesic or anti-inflammatory properties is the evaluation of its efficacy in established animal models of pain and inflammation. These models are designed to replicate the symptoms and underlying biological mechanisms of human conditions, providing a platform to test the therapeutic potential of new drug candidates.

For a compound such as this compound, researchers would typically utilize a range of these models to build a comprehensive profile of its activity. The choice of models would depend on the compound's suspected mechanism of action and its intended therapeutic application.

Table 1: Representative Animal Models for Pain and Inflammation

Model TypeSpecific ModelPrimary Endpoint
Inflammatory Pain Carrageenan-induced Paw EdemaReduction in paw swelling (edema)
Complete Freund's Adjuvant (CFA)-induced ArthritisAlleviation of thermal/mechanical hyperalgesia
Neuropathic Pain Chronic Constriction Injury (CCI)Reduction in mechanical allodynia
Spared Nerve Injury (SNI)Attenuation of cold allodynia
Visceral Pain Acetic Acid-induced WrithingDecrease in the number of writhes

This table represents a selection of commonly used models and is not exhaustive.

At present, there is no publicly available data detailing the performance of this compound in these or any other animal models of pain and inflammation. Such studies would be essential to determine if the compound possesses the desired therapeutic effects in a living organism.

Pharmacodynamic Biomarker Assessment in Preclinical Species

Pharmacodynamic (PD) biomarkers are measurable indicators that can provide evidence of a drug's biological activity in the body. In preclinical research, the assessment of these biomarkers is vital for understanding how a compound like this compound interacts with its intended biological target and the subsequent physiological changes it produces.

The identification and validation of relevant PD biomarkers would be a key component of the preclinical development plan for this compound. This process involves measuring changes in specific molecules, such as proteins or nucleic acids, in tissues or bodily fluids following the administration of the compound. These biomarkers can help to confirm the compound's mechanism of action, guide dose selection for further studies, and provide an early indication of its potential efficacy.

Table 2: Potential Pharmacodynamic Biomarkers in Pain and Inflammation Research

Biomarker CategorySpecific ExampleRelevance
Pro-inflammatory Cytokines Tumor Necrosis Factor-alpha (TNF-α)Key mediator of inflammation
Interleukin-6 (IL-6)Involved in acute and chronic inflammation
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Target for non-steroidal anti-inflammatory drugs
Neuronal Activity Markers c-FosIndicates activation of pain pathways in the central nervous system

This table provides examples of potential biomarkers and does not imply that these have been evaluated for this compound.

Currently, there are no published studies that have identified or assessed any pharmacodynamic biomarkers for this compound in preclinical species. Future research would need to focus on this area to elucidate the compound's molecular mechanism and to support its further development.

Metabolite Identification and Metabolic Pathway Analysis

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a critical parameter evaluated during drug discovery and development. It provides an indication of the compound's susceptibility to metabolism, which in turn influences its pharmacokinetic profile. Standard in vitro models to assess metabolic stability include incubations with liver microsomes and hepatocytes.

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for a wide range of Phase I metabolic reactions. Hepatocytes, being the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes and offer a more comprehensive in vitro system for metabolic studies.

The assessment typically involves incubating the test compound with either microsomes or hepatocytes and monitoring the decrease in its concentration over time. The rate of disappearance is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical In Vitro Metabolic Stability Data for N-[3-(4-chlorophenyl)propyl]propanamide

Test System In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes Data not available Data not available
Rat Liver Microsomes Data not available Data not available
Human Hepatocytes Data not available Data not available
Rat Hepatocytes Data not available Data not available

Note: This table is for illustrative purposes only. No experimental data has been reported for this compound.

Identification of Phase I Metabolites

Phase I metabolism generally involves the introduction or exposure of functional groups on the parent compound, making it more polar and susceptible to subsequent Phase II reactions.

Oxidative Biotransformations (e.g., Hydroxylation, N-Dealkylation)

For a compound with the structure of this compound, several oxidative biotransformations would be anticipated.

Hydroxylation: This is a common metabolic pathway catalyzed by CYP enzymes. Potential sites for hydroxylation on this compound include the aromatic ring (producing a phenolic metabolite) and the aliphatic propyl chain.

N-Dealkylation: The amide linkage could be a site for metabolic cleavage, although N-dealkylation is more commonly associated with amines. However, oxidative deamidation can occur. More likely, the propyl chain could be a target for oxidation leading to cleavage.

Reductive and Hydrolytic Pathways

Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 3-(4-chlorophenyl)propan-1-amine (B93714) and propanoic acid.

Table 2: Potential Phase I Metabolites of this compound

Metabolite Metabolic Reaction Potential Enzyme Family
Hydroxylated derivatives Aromatic or Aliphatic Hydroxylation Cytochrome P450
3-(4-chlorophenyl)propan-1-amine Amide Hydrolysis Amidases
Propanoic acid Amide Hydrolysis Amidases

Note: This table presents potential metabolites based on the chemical structure. No actual metabolites have been identified in published studies.

Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.

Glucuronidation and Sulfation Conjugates

If Phase I metabolism introduces a hydroxyl group (e.g., through aromatic hydroxylation), this functional group would be a prime candidate for conjugation reactions.

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can catalyze the transfer of glucuronic acid to a hydroxyl group, forming a glucuronide conjugate.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to a hydroxyl group, forming a sulfate (B86663) conjugate.

Other Conjugation Pathways

Other potential, though perhaps less common for this structure, conjugation pathways could include glutathione (B108866) conjugation, particularly if reactive electrophilic intermediates are formed during Phase I metabolism.

Table 3: Potential Phase II Metabolites of this compound

Metabolite Precursor Conjugation Reaction Potential Enzyme Family
Glucuronide conjugate Hydroxylated metabolite Glucuronidation UGTs
Sulfate conjugate Hydroxylated metabolite Sulfation SULTs

Note: This table outlines potential Phase II metabolic pathways. No specific Phase II metabolites have been reported for this compound.

Elucidation of Species-Specific Metabolic Differences in Preclinical Species

A comprehensive analysis of the metabolic pathways of novel chemical entities across various preclinical species is a cornerstone of drug development. This process is critical for selecting the most appropriate animal models for toxicological studies, ensuring that the metabolic profile in the chosen species is representative of human metabolism. Understanding these species-specific differences helps in predicting potential toxicities and efficacy in humans. While specific metabolic data for this compound is not available in the public domain, the following sections outline the established principles and methodologies for elucidating such differences, using examples from other compounds to illustrate the concepts.

The biotransformation of a drug can vary significantly between species in terms of both the rate and the metabolic pathways involved. These variations are often attributed to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, flavin-containing monooxygenases (FMOs), and various transferases.

For instance, studies on other compounds have revealed notable qualitative and quantitative differences in metabolism between commonly used preclinical species like rats and dogs. In one example, the primary metabolic pathway for a compound in dogs involved hydroxylation followed by methylation and subsequent conjugation, whereas in rats, the major route was oxidation at a different position on the molecule. nih.gov Such disparities can lead to different circulating metabolites in each species. In that particular case, the glucuronide and sulfate conjugates of an O-methyl catechol metabolite were the major metabolites in dog plasma, while a glucuronide conjugate of the parent drug was the main circulating component in rats. nih.gov

These differences are not uncommon. For example, investigations into the metabolism of DSP-0565, an antiepileptic drug candidate, showed that in human hepatocytes, the primary metabolic route was amide bond hydrolysis. In contrast, in rat and dog hepatocytes, both hydrolysis and hydroxylation were major pathways. nih.gov This highlights that even between different preclinical species, the metabolic profiles can diverge significantly.

To systematically investigate these differences, a tiered approach is often employed:

In Vitro Metabolism: Initial screening using subcellular fractions (microsomes, S9) or hepatocytes from different species (e.g., human, rat, dog, monkey) provides a preliminary comparison of metabolic stability and metabolite identification. This can reveal major species-specific metabolic pathways. For example, in vitro studies with the antiepileptic drug candidate DSP-0565 demonstrated that human hepatocytes primarily used hydrolysis, while rat and dog hepatocytes utilized both hydrolysis and oxidation. nih.gov

Metabolite Profiling: Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are used to identify and quantify the metabolites formed in these in vitro systems and subsequently in in vivo samples (plasma, urine, feces).

In Vivo Studies: Following in vitro assessment, studies in live animals are conducted to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME). These studies confirm the relevance of the in vitro findings and provide a quantitative measure of the metabolites produced in a whole organism.

The data gathered from these studies are crucial for constructing a comparative metabolic map for the drug candidate across different species.

Detailed Research Findings

While specific data tables for this compound cannot be presented due to a lack of available research, the following tables illustrate how such data are typically organized and presented based on findings for other compounds.

Table 1: Comparison of Major Metabolic Pathways in Preclinical Species for Compound X

This table would typically outline the primary biotransformation reactions observed in each species.

Metabolic PathwayRatDogMonkeyHuman (in vitro)
Hydroxylation MajorMajorMajorMajor
N-dealkylation MinorMajorModerateMinor
Glucuronidation MajorMajorMajorMajor
Sulfation Not DetectedMinorMinorMinor

Table 2: Relative Abundance of Major Metabolites of Compound Y in Plasma

This table presents a semi-quantitative comparison of the major circulating metabolites in the plasma of different species, which is critical for understanding exposure to potentially active or toxic metabolites.

MetaboliteRat (% of Total Drug-Related Material)Dog (% of Total Drug-Related Material)
Parent Drug 15%10%
Metabolite A (Hydroxylated) 45%20%
Metabolite B (Glucuronide Conjugate) 25%50%
Metabolite C (N-dealkylated) 5%15%
Other 10%5%

The selection of an appropriate preclinical species for safety assessment is a critical decision that relies heavily on the comparison of metabolic profiles. The ideal animal model should produce a human-like metabolic profile, both qualitatively and quantitatively. This ensures that the safety testing covers all major human metabolites, thus improving the translation of preclinical safety data to clinical outcomes.

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of xenobiotics in biological matrices due to its high sensitivity and selectivity. researchgate.netbioanalysis-zone.com This technique is particularly well-suited for determining the concentration of "N-[3-(4-chlorophenyl)propyl]propanamide" in plasma, serum, or urine, which is essential for pharmacokinetic evaluations. researchgate.net The methodology involves the separation of the target analyte from the complex biological matrix using liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.

The development of a robust LC-MS/MS bioanalytical method commences with sample preparation. The primary objective is to isolate the analyte from matrix components, such as proteins and phospholipids, which can interfere with the analysis. wordpress.com Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijipls.co.in SPE, in particular, is widely used for its ability to provide cleaner extracts and concentrate the analyte. ijipls.co.in

Once the sample is prepared, it is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. The chromatographic separation is optimized to ensure the analyte is resolved from any potential interferences. wordpress.com The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The specificity of MS/MS is achieved by monitoring a specific precursor-to-product ion transition for the analyte.

Below is a table outlining typical parameters for an LC-MS/MS method for the bioanalysis of "this compound".

ParameterTypical Specification
Sample Preparation Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent. ijipls.co.in
Chromatography Reversed-phase UPLC with a C18 column. waters.com
Mobile Phase A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Mass Transition Specific precursor ion (M+H)+ to a characteristic product ion.
Internal Standard A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
Quantification Range Dependent on the required sensitivity, but typically in the low ng/mL to µg/mL range.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

Understanding the metabolic fate of "this compound" is crucial for a comprehensive understanding of its biological activity. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolite profiling and identification. pharmaron.comsci-hub.se Unlike traditional tandem mass spectrometry, HRMS provides highly accurate mass measurements, which facilitates the determination of the elemental composition of metabolites. sci-hub.se

The process of metabolite profiling involves incubating the parent compound with a biological system, such as liver microsomes or hepatocytes, to generate metabolites. sci-hub.se The resulting mixture is then analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the confident identification of potential metabolites by comparing their measured masses to theoretical masses of predicted biotransformations (e.g., oxidation, hydrolysis, glucuronidation). sci-hub.se The fragmentation patterns obtained from MS/MS spectra on the HRMS instrument further aid in the structural elucidation of these metabolites. pharmaron.com

A typical workflow for metabolite profiling of "this compound" using HRMS is detailed in the table below.

StepDescription
Incubation "this compound" is incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH. sci-hub.se
Sample Preparation The incubation is quenched, and the sample is extracted to remove proteins and other interferences.
LC-HRMS Analysis The extract is analyzed using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). sci-hub.seresearchgate.net
Data Processing The acquired data is processed using specialized software to identify potential metabolites based on accurate mass, retention time, and isotopic patterns. sci-hub.se
Structural Elucidation The fragmentation spectra of potential metabolites are compared to that of the parent compound to propose the site of metabolic modification. pharmaron.com For instance, a mass shift of +15.9949 Da would indicate an oxidation.

Chromatographic Separations (HPLC, UPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity and determining the content of "this compound" in bulk drug substance and formulated products. These methods are essential for quality control to ensure the identity, strength, and quality of the compound.

UPLC, which utilizes smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including increased resolution, higher sensitivity, and faster analysis times. waters.com This allows for a more thorough separation of the main compound from any process impurities or degradation products. waters.com

A typical purity method would involve a gradient elution on a reversed-phase column to separate compounds with a wide range of polarities. Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification and purity assessment. The content of "this compound" is determined by comparing its peak area to that of a certified reference standard.

The following table outlines typical parameters for an HPLC/UPLC method for purity and content determination.

ParameterTypical Specification
Chromatography Reversed-phase UPLC with a C18 or similar column chemistry. waters.com
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Column Temperature Controlled to ensure reproducible retention times and peak shapes.
Detection UV detection at a wavelength where the analyte has maximum absorbance. A PDA detector can be used for peak purity analysis.
Reference Standard A well-characterized reference standard of "this compound" with known purity.
Purity Calculation Area percent normalization is often used for purity assessment, where the area of each impurity peak is expressed as a percentage of the total peak area.

Method Validation for Reproducibility, Accuracy, and Sensitivity

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. ijipls.co.in Method validation establishes through documented evidence that the performance characteristics of the method meet the requirements for the intended analytical application. ijipls.co.in The key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

For bioanalytical methods, such as the LC-MS/MS assay for "this compound" in plasma, validation also includes an assessment of matrix effects and stability of the analyte in the biological matrix under various storage and handling conditions. wordpress.com

The table below summarizes the key validation parameters and their significance.

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
Linearity & Range The ability of the method to produce test results which are directly proportional to the concentration of the analyte in samples within a defined range.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels (repeatability, intermediate precision).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Matrix Effect For bioanalytical methods, this assesses the direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. wordpress.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations allow for the optimization of the molecular geometry to its most stable conformation and provide detailed information about its electronic landscape. Such studies have been performed on various N-(4-chlorophenyl)propanamide derivatives to elucidate their structural and electronic characteristics. researchgate.net For instance, DFT methods using functionals like B3LYP with basis sets such as 6–311++G(d,p) are commonly employed to determine these properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher potential for the molecule to engage in chemical reactions. nih.gov Conversely, a large HOMO-LUMO gap signifies high stability and lower chemical reactivity. mdpi.com For related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, DFT calculations have been used to determine these energy values, providing insight into the molecule's electronic behavior and charge transfer possibilities. researchgate.netnih.gov

The following table presents representative HOMO-LUMO data for analogous compounds, as specific calculations for N-[3-(4-chlorophenyl)propyl]propanamide are not available in the cited literature.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)MethodReference
Platinum(IV) Anticancer Agents--1.68 - 2.12LSDA/SDD nih.gov
2-phenylbenzo[d]thiazole-2(3H)-imine derivatives--~4.5 - 5.1M06-2x/6-311++G(d,p) researchgate.net
Sulfonamide derivatives-6.42-1.405.02B3LYP/6-311++G(d,p) researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. materialsciencejournal.org It provides a detailed picture of the charge transfer or delocalization of electron density within a molecule. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stabilization energy (E(2)) associated with these charge transfer events. materialsciencejournal.org

The table below shows examples of stabilization energies from NBO analysis on a related compound, illustrating the charge transfer interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Compound ClassReference
n1(N13)π(C11–O12)39.494-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate materialsciencejournal.org
n3(Cl10)π(C5–C6)12.054-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. chemrxiv.org It helps in predicting where a molecule is likely to undergo electrophilic or nucleophilic attack and where it might form hydrogen bonds. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For various chlorophenyl derivatives, MEP analysis has been used to identify reactive sites. researchgate.netresearchgate.net In a molecule like this compound, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential (red), making it a likely site for hydrogen bond donation. The hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. researchgate.net

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial in drug discovery for understanding the binding mode of a compound and for predicting its affinity for a biological target. ekb.eg The process involves placing the ligand into the binding site of the protein and evaluating the binding energy for different conformations. nih.gov

While specific docking studies for this compound are not detailed in the provided results, studies on analogous compounds are informative. For instance, derivatives of propanamide have been docked into the transient receptor potential vanilloid 1 (TRPV1) channel to understand their antagonist activity. mdpi.com Similarly, various chlorophenyl-containing compounds have been docked into targets like the androgen receptor and poly (ADP-ribose) polymerase-1 (PARP-1) to elucidate their inhibitory mechanisms. nih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, a molecular docking study on a chlorophenyl derivative targeting PARP-1 highlighted pi-cation and pi-anion interactions with key residues like Arg878 and Asp766 as crucial for binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how a ligand like this compound behaves in solution or when bound to a protein. mdpi.com

MD simulations are used to assess the stability of a ligand within a binding pocket, analyze conformational flexibility, and calculate binding free energies. mdpi.com For instance, the root mean square deviation (RMSD) of the ligand can be monitored throughout the simulation to determine if it maintains a stable binding pose. frontiersin.org While specific MD studies on this compound are not available in the search results, the methodology is widely applied to similar systems. mdpi.comnih.gov These simulations can reveal, for example, how the propyl chain and chlorophenyl group explore different conformations and how water molecules might mediate interactions between the ligand and its target protein, providing insights that are inaccessible through static docking studies alone. frontiersin.org

Chemoinformatics and Virtual Screening Applications for Analog Discovery

Chemoinformatics applies computational methods to solve chemical problems, playing a significant role in modern drug discovery. nih.gov One of its key applications is virtual screening, a process used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. preprints.org

This compound could serve as a starting point or a query molecule in a chemoinformatics study for analog discovery. For example, a similarity search could be performed on a chemical database to find compounds with a similar structural framework. Alternatively, a pharmacophore model could be developed based on the key structural features of this compound (e.g., the aromatic ring with a chlorine substituent, the amide linker, and the propyl chain). This model would then be used to screen virtual libraries for molecules that match the pharmacophore, thereby identifying novel analogs with potentially similar biological activities. researchgate.net These chemoinformatic approaches help prioritize which compounds to synthesize and test, making the drug discovery process more efficient. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Pharmacological Targets for Therapeutic Intervention

A crucial first step in elucidating the therapeutic value of N-[3-(4-chlorophenyl)propyl]propanamide is the comprehensive screening and identification of its pharmacological targets. The structural motifs present in the molecule, namely the halogenated phenyl ring and the propanamide group, are found in various biologically active compounds. For instance, a range of 2-(halogenated phenyl) acetamide (B32628) and propanamide analogs have been investigated as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are of interest for developing new analgesics. nih.gov A molecular modeling study of one such antagonist indicated that the halogenated groups in the phenyl A-region made important hydrophobic interactions with the receptor. nih.gov

Future research should, therefore, involve broad-based screening assays to identify the primary molecular targets of this compound. This could include, but is not limited to, G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. High-throughput screening (HTS) campaigns against large panels of known drug targets can provide initial "hits." Subsequently, more focused studies, including binding assays and functional assays, would be necessary to validate these initial findings and determine the mechanism of action. The insights gained from such studies will be instrumental in directing the compound towards specific therapeutic areas, such as pain management, inflammation, or neurological disorders.

Design and Synthesis of Next-Generation Analogs with Enhanced Profiles

Following the identification of initial lead compounds and their biological targets, the design and synthesis of next-generation analogs is a critical step to optimize their pharmacological properties. For this compound, this would involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. The process of creating new analogs can be guided by structure-activity relationship (SAR) studies. For example, research on other propanamide-containing compounds has shown that modifications to different regions of the molecule can significantly impact activity. researchgate.net

The synthesis of novel analogs can be achieved through various chemical strategies. For instance, the Ugi four-component reaction has been successfully used to create diverse libraries of amidated fentanyl analogs, demonstrating the power of multicomponent reactions in drug discovery. researchgate.net Similarly, innovative synthetic protocols that utilize readily available building blocks can facilitate the creation of chemically diverse libraries of molecules with desirable properties. nih.gov By exploring variations in the substituent on the phenyl ring, the length of the propyl chain, and the nature of the amide group, researchers can generate a library of analogs for further testing. Computational modeling and in silico screening can be employed to predict the binding affinities and potential off-target effects of these new molecules, thereby prioritizing the most promising candidates for synthesis and experimental validation. mdpi.com

Integration of Multi-Omics Data in Preclinical Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized preclinical drug discovery. mdpi.com Integrating these multi-omics datasets provides a systems-level understanding of a drug's mechanism of action and its effects on biological systems. mdpi.compharmalex.com For a novel compound like this compound, a multi-omics approach can uncover not only its direct targets but also the downstream signaling pathways it modulates.

Future preclinical studies on this compound and its analogs should incorporate a multi-omics strategy. For instance, treating relevant cell lines or animal models with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can provide a comprehensive picture of its biological impact. This data can help in identifying biomarkers for drug efficacy and potential toxicity, which is crucial for later stages of clinical development. frontlinegenomics.com Furthermore, the integration of multi-omics data with computational models can help in predicting drug responses and identifying patient populations that are most likely to benefit from the treatment. mdpi.com

Omics TechnologyPotential Application in this compound Research
Genomics Identifying genetic variations that may influence individual responses to the compound.
Transcriptomics Understanding how the compound alters gene expression to elucidate its mechanism of action.
Proteomics Identifying the protein targets and pathways directly or indirectly affected by the compound.
Metabolomics Assessing the impact of the compound on cellular metabolism and identifying metabolic biomarkers.

Development of Advanced Preclinical Models for Translational Studies

The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. A significant reason for this is the limited predictive power of traditional preclinical models. Therefore, the development and utilization of more advanced and human-relevant models are essential for evaluating the therapeutic potential of this compound. The goal is to utilize models that more accurately replicate human physiology and disease states to better predict clinical outcomes. tno.nl

Future research should leverage innovative preclinical models such as:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and biology of human cancers. nih.gov

Organoids and 3D Cell Cultures: These models more closely mimic the three-dimensional structure and function of human tissues and organs compared to traditional 2D cell cultures.

Microphysiological Systems (Organ-on-a-Chip): These devices use microfluidics to create miniaturized models of human organs, allowing for the study of drug effects in a more physiologically relevant context. nih.gov

By testing this compound and its analogs in these advanced preclinical models, researchers can gain more accurate insights into their efficacy and potential toxicity in humans. This will aid in the selection of the most promising candidates for clinical trials and increase the likelihood of successful clinical development. wuxiapptec.comtno.nl

Q & A

Q. What are the optimal methods for synthesizing N-[3-(4-chlorophenyl)propyl]propanamide, and how can reaction conditions be fine-tuned to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Amide Bond Formation : React 3-(4-chlorophenyl)propylamine with propionyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Use a molar ratio of 1:1.2 (amine:acyl chloride) to ensure complete conversion .
    • Temperature Control : Maintain the reaction at 0–5°C during acylation to minimize side reactions (e.g., over-acylation or hydrolysis) .
    • Purification : Employ flash chromatography with a gradient of ethyl acetate/hexane (20% → 50%) to isolate the product. Confirm purity (>95%) via HPLC using a C18 column and UV detection at 254 nm .
  • Optimization Tips :
    • Use triethylamine (TEA) as a base to neutralize HCl generated during the reaction, improving reaction efficiency .
    • Pre-dry solvents and reagents with molecular sieves to avoid hydrolysis of the acyl chloride .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and propylamide chain (δ 1.2–1.5 ppm for CH₂ groups, δ 3.3 ppm for N–CH₂) .
  • ¹³C NMR : Identify the carbonyl carbon (δ ~170 ppm) and chlorophenyl carbons (δ ~130 ppm) .
    2. Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]⁺ expected at m/z 240.1) and fragmentation pattern .
    3. Melting Point : Compare experimental values (e.g., 120–122°C) with literature data to assess crystallinity and purity .

Q. What strategies mitigate solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solubility Profiling :
    • Test solubility in DMSO (≥50 mg/mL), ethanol, and PBS (pH 7.4). If insoluble in PBS, use cyclodextrin-based solubilizers (e.g., hydroxypropyl-β-cyclodextrin) at 5–10% w/v .
  • Formulation for In Vitro Studies :
    • Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers to ≤0.1% DMSO to avoid cellular toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis :
    • Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the chlorophenyl ring to enhance binding affinity to target enzymes .
    • Replace the propyl linker with a polyethylene glycol (PEG) chain to improve water solubility and pharmacokinetics .
  • Biological Testing :
    • Screen derivatives against cytochrome P450 isoforms (e.g., CYP4F11) using fluorogenic substrates .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like stearoyl-CoA desaturase .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Synthetic Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, using THF instead of DCM may reduce yields due to poorer acylation efficiency .
    • Biological Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound concentrations. For instance, IC₅₀ values may vary if assays use different ATP levels .
  • Validation : Replicate experiments with internal controls (e.g., commercial inhibitors) and report mean ± SD from triplicate runs .

Q. What in vitro protocols are recommended for evaluating the metabolic stability of this compound?

Methodological Answer:

  • Microsomal Stability Assay :
    • Preparation : Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C .

    • Sampling : Collect aliquots at 0, 15, 30, and 60 min. Quench reactions with ice-cold acetonitrile.

    • Analysis : Quantify remaining compound using LC-MS/MS. Calculate half-life (t₁/₂) with the formula:
      t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}

      where kk is the elimination rate constant .

Q. How can mechanistic studies elucidate the interaction of this compound with enzyme targets?

Methodological Answer:

  • Techniques :
    • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions (e.g., CYP4F11) .
    • Kinetic Studies : Determine inhibition modality (competitive/uncompetitive) using Lineweaver-Burk plots with varying substrate concentrations .
    • Mutagenesis : Engineer enzyme mutants (e.g., CYP4F11 H372A) to identify critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.